Chemical properties of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid
Chemical properties of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid
This guide details the chemical, physical, and synthetic profile of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid .
Editorial Note: This compound is a quaternary
The Quaternary Fluorinated Scaffold for Peptidomimetics
Executive Summary
(R)-2-Amino-2-(2-fluorophenyl)propanoic acid is a non-proteinogenic, quaternary amino acid characterized by a sterically congested
Chemical Identity & Structural Analysis[1][2]
| Property | Detail |
| IUPAC Name | (2R)-2-Amino-2-(2-fluorophenyl)propanoic acid |
| Common Synonyms | (R)- |
| CAS Number | 320-58-1 (Generic/Racemic); Note: Specific enantiomer CAS may vary by vendor. |
| Molecular Formula | C |
| Molecular Weight | 183.18 g/mol |
| Stereochemistry | (R)-Enantiomer .[1] Based on CIP priority: –NH |
Structural Features[1][2][3][4][5][6][7][8]
-
Quaternary Center: The
-carbon is tetrasubstituted, eliminating the -hydrogen found in natural amino acids. This creates a "chiral memory" that is resistant to in vivo racemization. -
Ortho-Fluorine Effect: The fluorine atom at the ortho position of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the ammonium group and influencing the preferred torsion angle of the phenyl ring relative to the backbone due to steric repulsion with the
-methyl group.
Physicochemical Properties[1][4][8][9][10]
The incorporation of the fluorine atom and the
| Parameter | Value (Approx/Predicted) | Significance |
| LogP (Lipophilicity) | 1.2 – 1.5 | Fluorine increases lipophilicity compared to the parent amino acid, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration. |
| pKa (COOH) | ~2.1 | Slightly more acidic than alanine due to the electron-withdrawing aryl ring. |
| pKa (NH | ~9.2 | Lower than typical amino acids (~9.6) due to the inductive effect of the ortho-fluorine. |
| Solubility | Moderate in H | Zwitterionic character dominates at neutral pH. |
| H-Bond Donors | 2 (–NH | Critical for receptor binding. |
| H-Bond Acceptors | 3 (–C=O, –OH, –F) | The fluorine atom acts as a weak hydrogen bond acceptor. |
Synthetic Methodologies
Synthesis of quaternary amino acids is challenging due to steric hindrance at the quaternary center. Two primary routes are employed: the Bucherer-Bergs reaction (followed by chiral resolution) for scale, and Asymmetric Strecker Synthesis for high enantiopurity.
Route A: Bucherer-Bergs Synthesis (Scalable)
This method constructs the hydantoin ring from the corresponding ketone, which is then hydrolyzed.
-
Precursor: 2'-Fluoroacetophenone.
-
Cyclization: Reaction with (NH
) CO and KCN yields the 5-substituted hydantoin. -
Hydrolysis: Alkaline hydrolysis (NaOH, reflux) opens the ring to yield the racemic amino acid.
-
Resolution: The (R)-enantiomer is isolated via enzymatic resolution (e.g., using Acylase I after N-acetylation) or chiral HPLC.
Route B: Asymmetric Strecker Synthesis (Enantioselective)
Direct formation of the chiral center using a chiral auxiliary.
-
Chiral Imine Formation: Condensation of 2'-fluoroacetophenone with a chiral sulfinamide (e.g., Ellman's auxiliary).
-
Cyanation: Addition of TMSCN. The chiral auxiliary directs the attack of the cyanide ion to the Re or Si face.
-
Hydrolysis: Acidic hydrolysis converts the nitrile to the acid and removes the auxiliary.
Experimental Workflow Diagram (DOT)
Figure 1: Synthetic pathway via Bucherer-Bergs reaction and enzymatic resolution to access the (R)-enantiomer.
Reactivity & Derivatization[9]
Peptide Coupling
The steric bulk of the
-
Recommended Reagents: HATU or PyBOP with HOAt are required to drive the reaction.
-
Protocol: Pre-activation of the carboxylic acid for 15–30 minutes is crucial before adding the amine component.
Protection Strategies[8][9][11]
-
N-Terminus: Fmoc-protection is standard. Introduction of Fmoc-Cl requires Schotten-Baumann conditions (Na
CO /Dioxane).-
Note: The reaction rate is slower than with glycine; extended reaction times (overnight) are necessary.
-
-
C-Terminus: Methyl or tert-butyl esters can be formed via thionyl chloride/alcohol, though the reaction is sluggish due to the quaternary center.
Applications in Drug Discovery[4][6][7][9][10][12]
Conformational Constraint
The "Thorpe-Ingold Effect" (gem-dimethyl effect analog) forces the peptide backbone into a bent conformation. In peptides, this residue strongly promotes the formation of
Metabolic Stability
The absence of an
-
Racemization: Cannot form an enolate intermediate.
-
Proteolysis: Steric bulk prevents access to the active sites of many proteases (e.g., chymotrypsin).
-
Transamination: Cannot undergo Schiff base formation required for transaminase degradation.
Fluorine Interactions
The 2-fluorophenyl group can engage in multipolar interactions with protein binding pockets. The fluorine atom can also serve as a probe for
References
-
Synthesis of
-Disubstituted Amino Acids:- Source: Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary -amino acids. Tetrahedron: Asymmetry, 18(5), 569-623.
-
Conformational Effects of Fluorine
- Source: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Bucherer-Bergs Reaction Mechanics
- Source: Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
-
Peptide Constraint & Helix Formation
- Source: Toniolo, C., et al. (2001). Structure and conformational properties of -disubstituted glycines. Biopolymers, 60(6), 396-419.
